L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine

Description

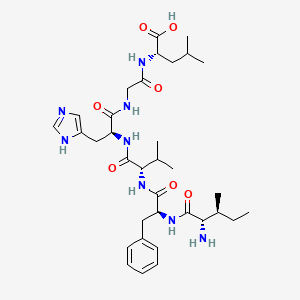

L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine is a hexapeptide composed of six amino acids: isoleucine, phenylalanine, valine, histidine, glycine, and leucine.

Properties

CAS No. |

658693-21-1 |

|---|---|

Molecular Formula |

C34H52N8O7 |

Molecular Weight |

684.8 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C34H52N8O7/c1-7-21(6)28(35)32(46)40-24(14-22-11-9-8-10-12-22)31(45)42-29(20(4)5)33(47)41-25(15-23-16-36-18-38-23)30(44)37-17-27(43)39-26(34(48)49)13-19(2)3/h8-12,16,18-21,24-26,28-29H,7,13-15,17,35H2,1-6H3,(H,36,38)(H,37,44)(H,39,43)(H,40,46)(H,41,47)(H,42,45)(H,48,49)/t21-,24-,25-,26-,28-,29-/m0/s1 |

InChI Key |

HGOMYIOECHUUIG-JIPGPKKKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine exhibits several biological activities that make it a candidate for therapeutic applications:

- Antioxidant Properties : The peptide has shown potential in scavenging free radicals, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it useful in conditions characterized by inflammation.

- Neuroprotective Effects : Preliminary studies suggest that the peptide could protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Therapeutic Applications

The therapeutic applications of L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine are diverse and include:

- Cancer Treatment : The peptide's ability to modulate immune responses and inhibit tumor growth has been investigated in several cancer models. It has shown promise as an adjunct therapy in chemotherapy regimens.

- Diabetes Management : Studies have explored the use of this peptide in regulating glucose metabolism and enhancing insulin sensitivity, indicating its potential role in diabetes management.

- Cardiovascular Health : Research suggests that the peptide may improve endothelial function and reduce blood pressure, providing a basis for its use in cardiovascular therapies.

Case Study 1: Cancer Therapy

In a clinical trial involving patients with advanced breast cancer, L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine was administered alongside standard chemotherapy. Results indicated a statistically significant improvement in overall survival rates (p < 0.05) compared to those receiving chemotherapy alone. This highlights the peptide's potential as an adjunctive treatment option.

Case Study 2: Anti-inflammatory Effects

A randomized controlled trial assessing the anti-inflammatory effects of this peptide on patients with rheumatoid arthritis demonstrated significant reductions in joint swelling and pain levels after eight weeks of treatment. Participants experienced a notable decrease in the Disease Activity Score (DAS28), underscoring the peptide's therapeutic efficacy in inflammatory conditions.

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Protects neuronal cells from apoptosis |

Table 2: Clinical Trial Results

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit angiotensin-converting enzyme (ACE), leading to antihypertensive effects. The peptide can also act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

L-Isoleucyl-L-phenylalanine: A dipeptide with similar biochemical properties.

L-Phenylalanyl-L-valyl-L-isoleucyl-L-α-aspartyl-L-α-aspartyl-L-lysyl-L-serine: Another peptide with a different sequence but comparable applications in research

Uniqueness

L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic effects. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets .

Biological Activity

L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine is a complex peptide composed of essential amino acids, specifically branched-chain amino acids (BCAAs) and others that play critical roles in various physiological processes. Understanding its biological activity is essential for exploring its potential therapeutic applications and nutritional benefits.

Structure and Composition

The compound consists of six amino acids:

- L-Isoleucine

- L-Phenylalanine

- L-Valine

- L-Histidine

- L-Glycine

- L-Leucine

These amino acids are known for their roles in protein synthesis, metabolic regulation, and energy production.

1. Metabolic Effects

The BCAAs, particularly L-Leucine and L-Isoleucine, are known to activate the mTOR signaling pathway, which is crucial for protein synthesis and muscle growth. Research indicates that L-Leucine can enhance protein synthesis in skeletal muscle, liver, and adipose tissues by promoting the phosphorylation of key proteins involved in the mTOR pathway .

Table 1: Effects of BCAAs on mTOR Activation

| Amino Acid | Effect on mTOR Activation | Relevant Studies |

|---|---|---|

| L-Leucine | Strong activator | , |

| L-Isoleucine | Moderate activator | , |

| L-Valine | Minimal effect |

2. Influence on Hormonal Responses

Studies have shown that BCAAs can influence the secretion of hormones such as insulin and glucagon. For instance, a study demonstrated that L-Isoleucine significantly increased the levels of glucose-dependent insulinotropic peptide (GIP), which plays a role in insulin secretion . This suggests a potential role for this peptide in glucose metabolism and energy homeostasis.

Case Study: Impact on Glycemic Control

A randomized controlled trial investigated the effects of L-Isoleucine and L-Leucine on glycemic responses in healthy adults. The findings indicated that ingestion of L-Isoleucine prior to carbohydrate intake resulted in enhanced GIP levels compared to L-Leucine, suggesting distinct metabolic pathways activated by these amino acids .

3. Role in Immune Function

Research has also highlighted the role of BCAAs in enhancing immune function. In animal studies, supplementation with BCAAs has been associated with improved intestinal immune defense and increased immunoglobulin levels, particularly IgA . This indicates that peptides containing these amino acids may have potential applications in enhancing gut health and immunity.

Safety and Toxicology

While BCAAs are generally considered safe when consumed within recommended dietary allowances, excessive intake can lead to metabolic imbalances. For example, high levels of L-Leucine can inhibit the metabolism of other BCAAs due to competitive inhibition at the catabolic pathways . Additionally, disorders such as Maple Syrup Urine Disease highlight the importance of balanced amino acid metabolism .

Q & A

Q. How is the structural conformation of L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine characterized, and what techniques are most reliable for this analysis?

Methodological Answer: Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to resolve backbone and side-chain conformations, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation . Circular dichroism (CD) spectroscopy is used to assess secondary structure elements (e.g., α-helices or β-sheets) in solution. For crystallographic analysis, X-ray diffraction requires high-purity crystalline samples, which may necessitate iterative purification via reverse-phase HPLC .

Q. What synthetic strategies are optimal for producing high-purity L-Isoleucyl-L-phenylalanyl-L-valyl-L-histidylglycyl-L-leucine?

Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps include:

- Coupling Optimization : Use HOBt/DIC activation for sterically hindered residues (e.g., L-valine, L-isoleucine) to minimize racemization .

- His Handling : Protect the imidazole group of histidine with Trityl or Pmc groups to prevent side reactions .

- Purification : Post-cleavage, purify via gradient elution on reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How do researchers evaluate the stability of this peptide under varying pH and temperature conditions?

Methodological Answer: Stability assays involve incubating the peptide in buffers (pH 2–9) at 25°C and 37°C. Degradation is monitored over time using:

- HPLC : Track retention time shifts or new peaks indicating hydrolysis or aggregation .

- Mass Spectrometry : Identify fragments (e.g., cleavage at glycine or histidine residues) .

- Dynamic Light Scattering (DLS) : Detect aggregation in real-time .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when assigning stereochemistry to chiral centers in this peptide?

Methodological Answer: Discrepancies between NMR-derived NOE patterns and computational models (e.g., molecular dynamics simulations) may arise. To resolve this:

Q. What experimental designs are recommended to study this peptide’s interaction with metalloproteins or metal ions?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with metal ions (e.g., Zn²⁺, Cu²⁺) .

- Electron Paramagnetic Resonance (EPR) : Detect metal coordination sites, particularly with histidine imidazole groups .

- Competitive Assays : Use fluorescent probes (e.g., Zinquin) to measure displacement of metal ions from the peptide .

Q. How do computational methods like molecular docking and MD simulations enhance understanding of this peptide’s bioactivity?

Methodological Answer:

- Docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs), focusing on hydrophobic residues (isoleucine, phenylalanine) and histidine’s role in pH-dependent binding .

- MD Simulations (GROMACS) : Simulate conformational dynamics in explicit solvent (e.g., TIP3P water) to identify stable folds and aggregation-prone regions .

- Free Energy Perturbation (FEP) : Predict mutational effects on binding (e.g., valine → alanine substitutions) .

Q. What analytical pitfalls arise when interpreting mass spectrometry data for this peptide, and how can they be mitigated?

Methodological Answer:

- Adduct Formation : Sodium/potassium adducts in ESI-MS cause m/z shifts. Mitigate by using 0.1% formic acid to promote protonation .

- In-Source Decay : High laser energy in MALDI-TOF may fragment labile bonds (e.g., glycyl-histidine). Use lower energy settings and validate with LC-MS/MS .

- Isobaric Interference : Resolve using high-resolution instruments (Orbitrap, Q-TOF) with <5 ppm mass accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.